molecular formula C21H35Cl2N3O B15192598 N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate CAS No. 80649-57-6

N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate

Cat. No.: B15192598
CAS No.: 80649-57-6
M. Wt: 416.4 g/mol
InChI Key: IIXIPJLBTXTVRK-UHFFFAOYSA-N
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Description

N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

CAS No.

80649-57-6

Molecular Formula

C21H35Cl2N3O

Molecular Weight

416.4 g/mol

IUPAC Name

N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C21H33N3O.2ClH/c1-17(18-8-10-20(11-9-18)19-6-4-5-7-19)23(3)21(25)16-24-14-12-22(2)13-15-24;;/h8-11,17,19H,4-7,12-16H2,1-3H3;2*1H

InChI Key

IIXIPJLBTXTVRK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCN(CC3)C.Cl.Cl

Origin of Product

United States

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